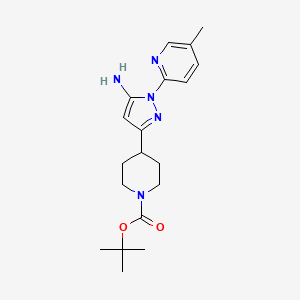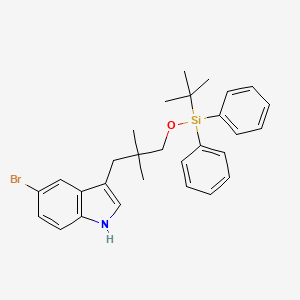
5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the 5-position, a naphthyl group at the 2-position, and a carboxylic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of α-haloketones with formamide, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow conditions allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted naphthyl oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the naphthyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design .
Eigenschaften
Molekularformel |
C15H11NO3 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5-methyl-2-naphthalen-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)16-14(19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
TXOWCZXHLMEIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)


![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)





![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)



